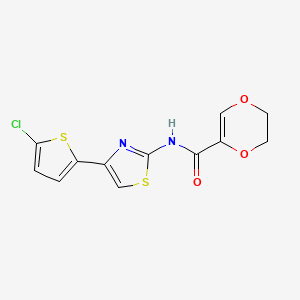

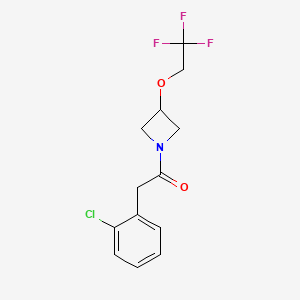

![molecular formula C23H17FN4OS2 B2693225 6-(4-fluorophenyl)-3-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 1797367-00-0](/img/structure/B2693225.png)

6-(4-fluorophenyl)-3-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of imidazo[2,1-b]thiazole . It’s part of a series of compounds that have been synthesized and tested for antiproliferative activities . These compounds have shown significant antitumor effects against a panel of 55 cell lines of nine different cancer types .

Synthesis Analysis

The synthesis of similar compounds has been described in various studies . For instance, one study described the synthesis of a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b]thiazole nucleus . This nucleus is a very interesting scaffold in terms of chemistry and biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve coupling reactions . Further details would depend on the specific synthesis route used.Scientific Research Applications

Anticancer Potential A study by Karki et al. (2011) synthesized novel analogues of imidazo[2,1-b][1,3,4]thiadiazoles, showing significant cytotoxicity against leukemia cells. The research highlighted that certain derivatives exhibited strong cytotoxicity, indicating potential chemotherapeutic applications. The mechanism of cytotoxicity, explored through apoptosis induction without cell cycle arrest, suggests these compounds could be valuable in cancer treatment strategies (Karki et al., 2011).

Antitubercular and Antimicrobial Activities Abhale et al. (2016) discovered that derivatives of 6-substituted-2-(4-methyl-2-substituted phenylthiazol-5-yl)H-imidazo[1,2-a]pyridine showed good antitubercular activity, highlighting the potential use of these compounds in combating tuberculosis. The specific structural features contributing to this activity were identified, offering insights into the design of new antitubercular agents (Abhale et al., 2016).

Güzeldemirci and Küçükbasmacı (2010) reported the synthesis and antimicrobial evaluation of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety, revealing promising antimicrobial activities. This study points towards the utility of these compounds in developing new antimicrobial agents, especially against resistant strains (Güzeldemirci & Küçükbasmacı, 2010).

BRAF Inhibitor for Cancer Treatment A study by Abdel‐Maksoud et al. (2019) designed and synthesized a new series of imidazo[2,1-b]thiazoles with a 3-fluorophenyl group at position 6, showing cytotoxic activity against colon cancer and melanoma cell lines. These compounds were tested for their inhibitory effect on BRAF, with some showing superior activity compared to sorafenib, suggesting their potential as new cancer therapeutics (Abdel‐Maksoud et al., 2019).

Antioxidant and Anticancer Properties Sunil et al. (2010) investigated the antioxidant and anticancer properties of triazolo-thiadiazoles, finding potent cytotoxic effects on hepatocellular carcinoma cell lines, indicating their use as antioxidants and anticancer agents. The study provides insight into the potential therapeutic applications of these compounds in treating liver cancer (Sunil et al., 2010).

Future Directions

properties

IUPAC Name |

6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN4OS2/c1-13-21(31-23-27-19(11-28(13)23)15-7-9-16(24)10-8-15)22(29)26-18-6-4-3-5-17(18)20-12-30-14(2)25-20/h3-12H,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFRSVGOLUWUAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4C5=CSC(=N5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B2693147.png)

![N-[4-(3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2693148.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2693150.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide](/img/structure/B2693151.png)

![3-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B2693154.png)

![methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B2693157.png)

![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2693160.png)

![4-(4-methoxyphenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2693161.png)